
2-(1-Naphthyloxy)-ethyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Naphthyloxy)-ethyl acrylate: is an organic compound characterized by the presence of a naphthyl group attached to an ethyl acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Naphthyloxy)-ethyl acrylate typically involves the reaction of 1-naphthol with ethyl acrylate under basic conditions. A common method includes the use of a phase-transfer catalyst to facilitate the alkylation of 1-naphthol with ethyl acrylate. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to deprotonate the 1-naphthol, forming the naphthoxide anion which then reacts with ethyl acrylate to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Naphthyloxy)-ethyl acrylate can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the naphthyl group under basic conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: 2-(1-Naphthyloxy)-ethyl alcohol.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-(1-Naphthyloxy)-ethyl acrylate is used as a monomer in the synthesis of polymers with unique optical and electronic properties. These polymers can be used in the development of advanced materials for electronic devices and sensors .
Biology and Medicine: The compound can be used in the design of drug delivery systems due to its ability to form biocompatible polymers. Additionally, its derivatives may exhibit biological activity, making it a potential candidate for pharmaceutical research.
Industry: In the industrial sector, this compound is used in the production of specialty coatings and adhesives. Its ability to polymerize under UV light makes it suitable for applications in photopolymerization processes .
Mécanisme D'action
The mechanism by which 2-(1-Naphthyloxy)-ethyl acrylate exerts its effects is primarily through its ability to undergo polymerization. The acrylate moiety can participate in free radical polymerization, forming long polymer chains. The naphthyl group can interact with various molecular targets, potentially affecting the properties of the resulting polymer .
Comparaison Avec Des Composés Similaires
- 2-Naphthyl acrylate
- 1-Naphthyl acrylate
- 2-(1-Naphthyloxy)-methyl acrylate
Comparison: 2-(1-Naphthyloxy)-ethyl acrylate is unique due to the presence of both the naphthyl group and the ethyl acrylate moiety. This combination imparts distinct optical and electronic properties to the compound, making it more versatile in applications compared to its analogs .
Propriétés
Numéro CAS |
95358-30-8 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-naphthalen-1-yloxyethyl prop-2-enoate |
InChI |
InChI=1S/C15H14O3/c1-2-15(16)18-11-10-17-14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2 |
Clé InChI |
PQHAQYRBYAWNHV-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCOC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)
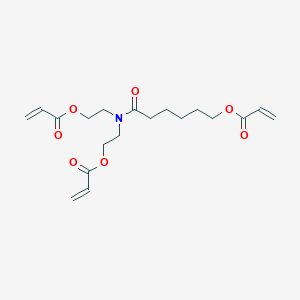


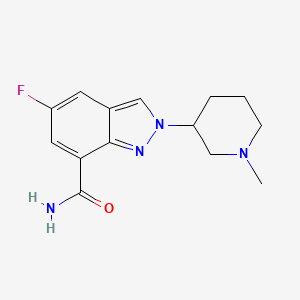
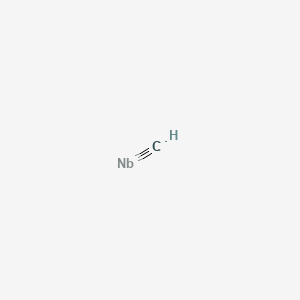
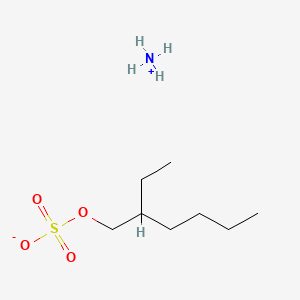
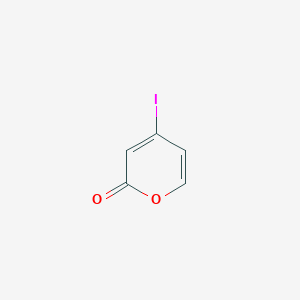
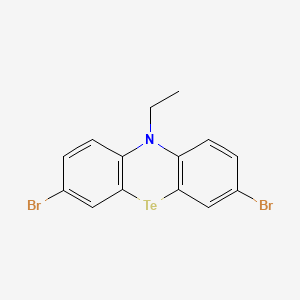
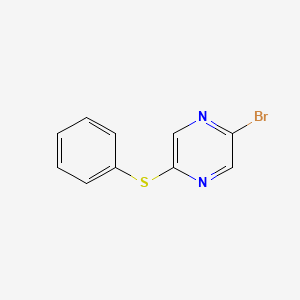

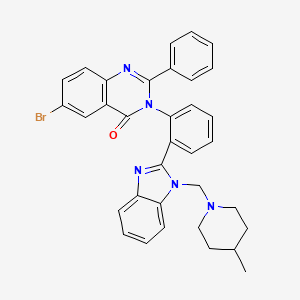
![N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B13772968.png)
![2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide](/img/structure/B13772971.png)
